molecular formula C18H27ClO3 B175197 Octyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 161922-37-8

Octyl 2-(4-chloro-2-methylphenoxy)propanoate

Cat. No. B175197
M. Wt: 326.9 g/mol
InChI Key: QWQMRXFSCXUHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 2-(4-chloro-2-methylphenoxy)propanoate is a chemical compound with the molecular formula C18H27ClO3 . It is commonly used as an herbicide in agricultural and commercial settings . It belongs to the class of chemicals known as aryloxyphenoxypropionate herbicides and is primarily used to control weeds and unwanted vegetation in a variety of crops, including soybeans, corn, and cotton .


Molecular Structure Analysis

The molecular structure of Octyl 2-(4-chloro-2-methylphenoxy)propanoate consists of 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass of the molecule is 326.858 Da, and the monoisotopic mass is 326.164886 Da .


Physical And Chemical Properties Analysis

Octyl 2-(4-chloro-2-methylphenoxy)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 401.6±30.0 °C at 760 mmHg, and a flash point of 132.8±23.6 °C . It has a molar refractivity of 90.7±0.3 cm3, and its polar surface area is 36 Å2 . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Sorption and Environmental Behavior

  • Sorption experiments for phenoxy herbicides, including compounds similar to "Octyl 2-(4-chloro-2-methylphenoxy)propanoate," indicate that soil organic matter and iron oxides are significant sorbents. Parameters like soil pH, organic carbon content, and iron content are critical in understanding the sorption behavior of these herbicides in the environment (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment

  • The pesticide industry's wastewater, containing various toxic pollutants including chlorophenoxy acids, poses significant environmental challenges. Biological processes and granular activated carbon have shown effectiveness in removing such compounds from wastewater, emphasizing the need for efficient treatment technologies to mitigate environmental impact (Goodwin, Carra, Campo, & Soares, 2018).

Environmental Fate and Toxicity

  • A comprehensive review of chlorophenols and alkylphenols, which are structurally related to "Octyl 2-(4-chloro-2-methylphenoxy)propanoate," highlights their environmental fate, including degradation, transport, and persistence. The impact of environmental pH on their behavior and the need for further investigation into their degradation rates and toxicities in soil and water are underscored (Shiu, Ma, Varhanickova, & Mackay, 1994).

Carcinogenic Potential

  • The carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including those similar to "Octyl 2-(4-chloro-2-methylphenoxy)propanoate," have been systematically reviewed. The evidence does not support a genotoxic mode of action for these compounds, and environmental exposures are not sufficient to support a causal relationship with lymphohematopoietic cancers (Stackelberg, 2013).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

A patent suggests that Octyl 2-(4-chloro-2-methylphenoxy)propanoate could be used as a root-blocking agent, which could be applied to the roofing technique . This indicates potential future applications in the field of organic synthesis and agriculture .

properties

IUPAC Name

octyl 2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQMRXFSCXUHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-(4-chloro-2-methylphenoxy)propanoate

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